molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1397675
CAS No.: 1220021-32-8
M. Wt: 339.9 g/mol
InChI Key: GFQWSJMDSZMPTO-UHFFFAOYSA-N
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Description

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is an organic compound consisting of a phenoxy moiety with di-tert-butyl groups and a piperidine core linked through a methylene bridge. As a hydrochloride salt, it forms a crystalline structure and is often used in various chemical reactions and biological studies.

Preparation Methods

The synthesis of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves a multistep process:

  • Phenoxy Group Formation

    The initial step involves the formation of the phenoxy group, where 2,4-di-tert-butylphenol reacts with a suitable chloromethylating agent under basic conditions to form 2,4-di-tert-butylphenoxymethyl chloride.

  • Piperidine Integration

    This intermediate is then reacted with piperidine in the presence of a base like sodium hydride to form the desired piperidine derivative.

  • Hydrochloride Salt Formation

    Finally, the free base of the compound is converted to its hydrochloride salt through a reaction with hydrochloric acid.

In an industrial setting, the production might involve similar steps but scaled up and optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions meticulously.

Chemical Reactions Analysis

The compound undergoes a variety of chemical reactions:

  • Oxidation

    It can be oxidized, particularly at the piperidine nitrogen, to form N-oxides. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are typically used.

  • Reduction

    Reduction can lead to the formation of secondary amines from the piperidine ring using reagents like lithium aluminum hydride.

  • Substitution

    The methylene bridge provides a reactive site for nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Major products depend on the reaction conditions but can include N-oxide derivatives, secondary amines, and various substituted products.

Scientific Research Applications

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has numerous applications:

  • Chemistry

    Used as an intermediate in organic synthesis, particularly in the development of novel piperidine-based compounds.

  • Biology

    Employed in the study of biological pathways and as a tool in medicinal chemistry for developing receptor ligands.

  • Medicine

  • Industry

    Used in materials science for the development of polymers and other advanced materials.

Mechanism of Action

The exact mechanism of action depends on its application but often involves interaction with biological receptors or enzymes. In medicinal chemistry, it may act on neural receptors, influencing neurotransmitter release and signaling pathways. Its structural features enable it to interact selectively with specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Compared to other piperidine derivatives:

  • Unique Structural Features

    The presence of the di-tert-butylphenoxy group provides significant steric hindrance, influencing its reactivity and biological interactions.

  • Similar Compounds

    Other piperidine-based compounds like piperidine hydrochloride and 4-phenylpiperidine hydrochloride share some similarities but lack the unique bulky phenoxy substituent.

Overall, 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is distinguished by its sterically hindered structure, leading to unique reactivity and applications in various scientific fields.

Properties

IUPAC Name

4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWSJMDSZMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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